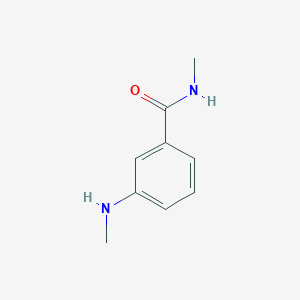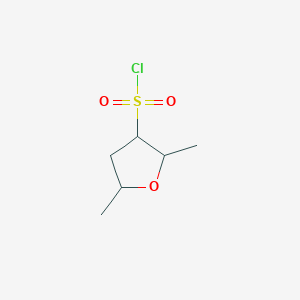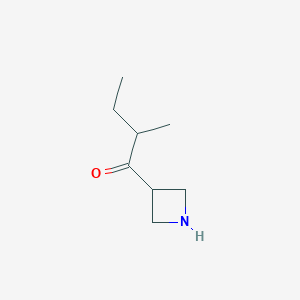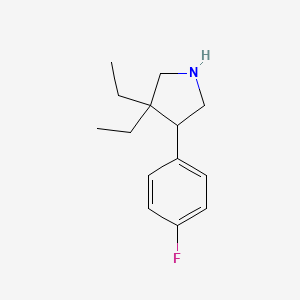
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane is an organic compound with the molecular formula C7H12ClF3 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane typically involves the halogenation of a suitable precursor. One common method is the reaction of 4,4-dimethylpentane with chlorine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 5-hydroxy-1,1,1-trifluoro-4,4-dimethylpentane.
Elimination: Formation of 4,4-dimethyl-1,1,1-trifluoropent-1-ene.
Oxidation: Formation of 5-chloro-1,1,1-trifluoro-4,4-dimethylpentan-2-one or corresponding carboxylic acids.
Applications De Recherche Scientifique
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1,1,1-trifluoro-4,4-dimethylpentane
- 5-Iodo-1,1,1-trifluoro-4,4-dimethylpentane
- 5-Chloro-1,1,1-trifluoro-4,4-dimethylhexane
Uniqueness
5-Chloro-1,1,1-trifluoro-4,4-dimethylpentane is unique due to the specific combination of chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its bromine and iodine analogs, the chlorine derivative exhibits different reactivity and stability, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H12ClF3 |
|---|---|
Poids moléculaire |
188.62 g/mol |
Nom IUPAC |
5-chloro-1,1,1-trifluoro-4,4-dimethylpentane |
InChI |
InChI=1S/C7H12ClF3/c1-6(2,5-8)3-4-7(9,10)11/h3-5H2,1-2H3 |
Clé InChI |
ONHLIVJDDVEJON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)




![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)

![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)
![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207146.png)
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B13207154.png)

![3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207169.png)
